4-cyclopropyl-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-Cyclopropyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C6H9BrN2S and a molecular weight of 221.1 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclopropylamine with thiourea in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiazoles with different functional groups.
Scientific Research Applications
4-Cyclopropyl-1,3-thiazol-2-amine hydrobromide has shown promise in various scientific research applications. It has been studied for its potential use in treating different types of cancer in preclinical studies. Additionally, it can serve as a building block for the synthesis of more complex molecules in medicinal chemistry.
Mechanism of Action
The mechanism by which 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the desired biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Cyclopropyl-1,3-thiazol-2-amine hydrobromide can be compared with other similar compounds, such as 4-isopropyl-1,3-thiazol-2-amine hydrobromide. While both compounds share the thiazole core, the presence of the cyclopropyl group in this compound imparts unique chemical and biological properties
Properties
CAS No. |
901310-75-6 |
---|---|
Molecular Formula |
C6H9BrN2S |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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